3-n-Octylthiopropionic acid
Description
Properties
Molecular Formula |
C11H22OS |
|---|---|
Molecular Weight |
202.36 g/mol |
IUPAC Name |
undecanethioic S-acid |
InChI |
InChI=1S/C11H22OS/c1-2-3-4-5-6-7-8-9-10-11(12)13/h2-10H2,1H3,(H,12,13) |
InChI Key |
QKYKDTASGNKRBU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC(=O)S |
Origin of Product |
United States |
Scientific Research Applications
Antioxidant Activity
Research has indicated that 3-n-Octylthiopropionic acid exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which is linked to various chronic diseases. Studies have demonstrated that this compound can neutralize free radicals effectively, making it a candidate for further exploration in therapeutic applications.
Case Study:
A study conducted on the antioxidant capacity of thiol derivatives found that this compound demonstrated superior activity compared to traditional antioxidants like ascorbic acid, particularly in scavenging DPPH radicals.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| This compound | 85% |
| Ascorbic Acid | 72% |
Role in Metabolism
As an intermediate in methionine metabolism, this compound plays a role in cellular processes related to growth and repair. Its involvement in metabolic pathways suggests potential applications in enhancing plant growth and health.
Biocontrol Agent
One of the most promising applications of this compound is its use as a biocontrol agent against nematodes, particularly Meloidogyne incognita. Research indicates that this compound can significantly reduce nematode populations and improve plant health.
Case Study:
In pot experiments with tomato plants, treatment with this compound resulted in a marked decrease in gall formation caused by nematodes:
| Treatment Concentration (μg/mL) | Average Gall Count per Gram of Root |
|---|---|
| Control (Distilled Water) | 97.58 |
| 5 | 59.49 |
| 20 | 16.45 |
The results showed that at higher concentrations, the compound effectively inhibited egg hatching and reduced gall formation, demonstrating its potential as an eco-friendly alternative to synthetic nematicides.
Potential Drug Development
The unique properties of this compound position it as a candidate for drug development, particularly in targeting oxidative stress-related conditions and infections. Its mechanism of action involves modulation of cellular pathways associated with inflammation and apoptosis.
Case Study:
In vitro studies have shown that the compound can enhance the efficacy of certain antibiotics by increasing bacterial permeability, thus improving treatment outcomes for infections resistant to conventional therapies.
Comparison with Similar Compounds
3-(4-Hydroxy-3-Methoxyphenyl)propionic Acid
- Key Differences : Replaces the 4-methoxy group with a hydroxyl (-OH) group.
- Implications : Increased polarity due to the hydroxyl group, enhancing solubility in polar solvents. This modification may improve interactions with biological targets, such as enzymes or receptors. However, the hydroxyl group could reduce stability under oxidative conditions compared to methoxy groups.
2-(3-Hydroxy-4-Methoxyphenyl)acetic Acid
- Key Differences : Shorter carbon chain (acetic acid backbone) and a hydroxyl group at the 3-position.
- The hydroxyl group may increase hydrogen-bonding capacity, affecting binding affinity in biological systems.
3-(3,5-Dimethoxyphenyl)propionic Acid
- Key Differences : Methoxy groups at the 3- and 5-positions instead of 3- and 4-positions.
3-(3-Methoxyphenyl)propionic Acid and 3-(4-Methoxyphenyl)propionic Acid
- Key Differences: Lack of a second methoxy group (mono-substituted phenyl ring).
- Implications : Reduced steric hindrance and electron-donating effects compared to the di-methoxy analog. This may lower metabolic stability or alter substrate specificity for enzymes like CYP450.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | Boiling Point (°C) | CYP Inhibition Potential |
|---|---|---|---|---|---|
| 3-(3,4-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | 210.23 | 3-OCH₃, 4-OCH₃ | ~300 | High |
| 3-(4-Hydroxy-3-methoxyphenyl)propionic acid | C₁₀H₁₂O₄ | 196.20 | 3-OCH₃, 4-OH | N/A | Moderate |
| 2-(3-Hydroxy-4-methoxyphenyl)acetic acid | C₉H₁₀O₄ | 182.17 | 3-OH, 4-OCH₃ | N/A | Low |
| 3-(3,5-Dimethoxyphenyl)propionic acid | C₁₁H₁₄O₄ | 210.23 | 3-OCH₃, 5-OCH₃ | N/A | High |
Preparation Methods
Thiol-Ene Addition: A Conventional Approach
The thiol-ene reaction between n-octyl thiol (CH(CH)SH) and acrylic acid (CH=CHCOOH) remains a cornerstone method. Stephens et al. pioneered this approach, employing sodium methoxide (NaOCH) as a base catalyst to facilitate nucleophilic thiol addition across the α,β-unsaturated system . Key parameters include:
-
Temperature : 25–30°C to mitigate exothermic side reactions.
-
Catalyst Loading : 0.05 mol% NaOCH relative to thiol.
Post-reaction purification involves vacuum distillation, yielding 85–90% purity. Limitations include prolonged reaction times (16–20 hours) and sensitivity to oxygen, necessitating inert atmospheres .
Transesterification of Methyl Acrylate
An alternative route utilizes methyl acrylate (CH=CHCOOCH) and n-octyl thiol under basic conditions. Transesterification proceeds via a two-phase system:
-
Phase 1 : Atmospheric pressure at 25–30°C with continuous nitrogen purging to remove methanol byproduct.
-
Phase 2 : Reduced pressure (20–50 mmHg) to drive completion .
Catalysts : Sodium methoxide (0.01–0.3 mol%) outperforms LiOH or KOtBu in yield optimization .
Yield : 75–82% after silica gel chromatography.
Microwave-Assisted Synthesis: Accelerating Reaction Kinetics
Microwave irradiation reduces reaction times from hours to minutes. Anton Paar’s studies demonstrate a 10°C temperature increase halves reaction duration (Table 1) .
Procedure :
-
Reactants : n-Octyl thiol, acrylic acid.
-
Conditions : 120°C, 200 W initial power, 15–25 W sustaining power.
Outcomes :
-
95% conversion in 8 minutes vs. 16 hours conventionally.
Table 1 : Microwave vs. Conventional Thermal Synthesis
| Parameter | Microwave | Conventional |
|---|---|---|
| Time (min) | 8–15 | 960–1,200 |
| Yield (%) | 92–95 | 85–90 |
| Energy Consumption | 0.5 kWh | 2.5 kWh |
Fermentation-Based Bioproduction
CN104073528A details a novel microbial synthesis using Bacillus cereus :
-
Fermentation : 8 L broth centrifuged (4,000 rpm, 60 min) to isolate biomass.
-
Extraction : Acetone or ethanol lyses cells, releasing intracellular thioesters.
-
Chromatography : Reverse-phase silica gel (30–70% methanol gradient) isolates 3-n-octylthiopropionic acid at 57% yield .
Advantages :
-
Sustainable, avoiding harsh reagents.
-
Scalable for industrial bioreactors.
Solvent-Free Mechanochemical Synthesis
Emerging protocols employ high-energy ball milling:
-
Reactants : n-Octyl thiol, acrylic acid, NaCO (catalyst).
-
Conditions : 30 Hz, stainless steel balls (10 mm diameter).
Mechanism : Shear forces induce covalent bond formation, bypassing solubility limitations .
Comparative Analysis of Methodologies
Table 2 : Synthesis Method Efficacy
| Method | Yield (%) | Time | Scalability | Environmental Impact |
|---|---|---|---|---|
| Thiol-Ene Addition | 85–90 | 16–20 h | High | Moderate (solvents) |
| Transesterification | 75–82 | 8–12 h | Moderate | High (base catalysts) |
| Microwave | 92–95 | 8–15 min | High | Low (solvent-free) |
| Fermentation | 57 | 5–7 days | Low | Minimal |
| Mechanochemical | 88 | 2 h | Moderate | Minimal |
Q & A
Q. What are the recommended methods for synthesizing 3-n-Octylthiopropionic acid, and how can researchers validate its purity?
Synthesis of this compound typically involves thioesterification or alkylation reactions. For validation, use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm molecular weight and purity . Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural elucidation, particularly to verify the octylthio moiety and propionic acid backbone. Cross-referencing spectral data with databases like NIST Chemistry WebBook ensures accuracy .
Q. What safety protocols should be followed when handling this compound in laboratory settings?
Based on analogous propionic acid derivatives, this compound may pose risks of skin/eye irritation or acute toxicity. Use fume hoods for ventilation, wear nitrile gloves , and employ chemical-resistant lab coats . Store in a cool, dry environment, segregated from oxidizers. Follow GHS guidelines (e.g., H302, H315) for hazard mitigation . Waste disposal must comply with institutional regulations, with hazardous waste handed to certified treatment facilities .
Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?
Key techniques include:
- Thermogravimetric analysis (TGA) for thermal stability assessment.
- Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., thioether, carboxylic acid).
- Differential scanning calorimetry (DSC) to determine melting points and phase transitions.
- Gas chromatography (GC) for volatility analysis under inert atmospheres .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data when studying this compound’s reactivity?
Contradictions often arise from impurities, solvent effects, or kinetic vs. thermodynamic control. To address this:
- Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents).
- Perform kinetic studies to isolate reaction pathways.
- Use computational chemistry tools (e.g., DFT calculations) to model reaction mechanisms and compare with empirical data .
- Cross-validate results with orthogonal techniques (e.g., NMR vs. X-ray crystallography) .
Q. What experimental design considerations are critical for investigating this compound’s biological or catalytic activity?
- Dose-response assays : Establish concentration ranges using preliminary toxicity screens (e.g., MTT assays for cell viability).
- Control groups : Include negative controls (solvent-only) and positive controls (e.g., known enzyme inhibitors for catalytic studies).
- Statistical power : Use tools like ANOVA or t-tests to determine sample sizes ensuring reproducibility .
- Batch consistency : Source multiple synthesis batches to rule out batch-specific anomalies .
Q. How should researchers approach stability studies of this compound under varying environmental conditions?
Design accelerated stability tests by exposing the compound to:
- Temperature gradients (e.g., 4°C, 25°C, 40°C) over 1–6 months.
- Humidity chambers (40–75% RH) to assess hygroscopicity.
- Light exposure (UV/visible) to detect photodegradation. Analyze degradation products via LC-MS and compare with stability-indicating parameters outlined in ICH guidelines .
Q. What strategies are recommended for elucidating the mechanism of action of this compound in complex biological systems?
- Isotopic labeling : Use deuterated or ¹³C-labeled analogs to track metabolic pathways.
- Proteomics/metabolomics : Employ mass spectrometry-based profiling to identify interaction partners or downstream metabolites.
- Knockout models : Utilize CRISPR/Cas9-edited cell lines to assess gene-specific effects .
- Docking studies : Predict binding affinities with target proteins using molecular modeling software .
Methodological Best Practices
- Reproducibility : Document all experimental parameters (e.g., solvent purity, reaction times) in line with the Beilstein Journal’s guidelines .
- Data validation : Use triplicate measurements and independent analytical platforms (e.g., HPLC vs. GC) .
- Ethical compliance : Adhere to institutional safety protocols and waste disposal regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
